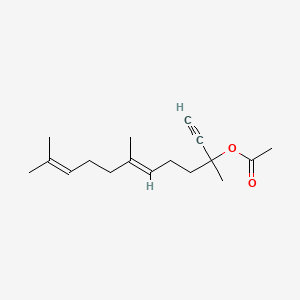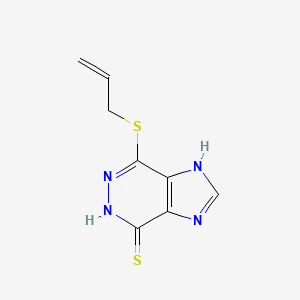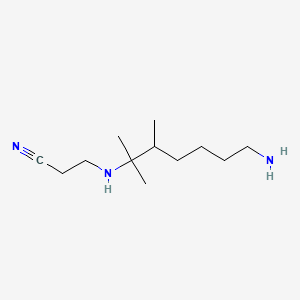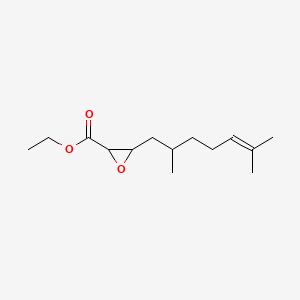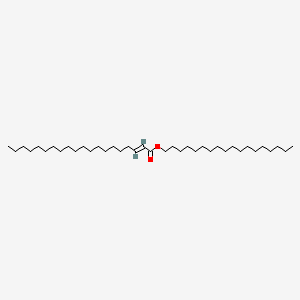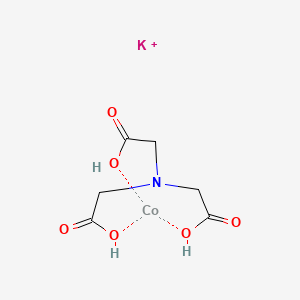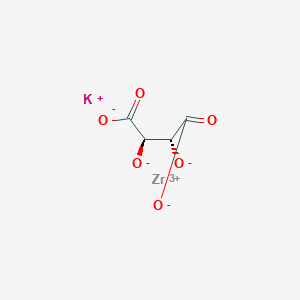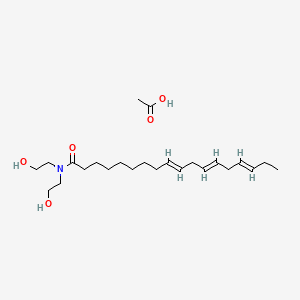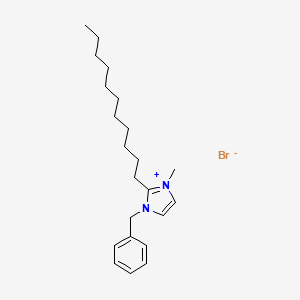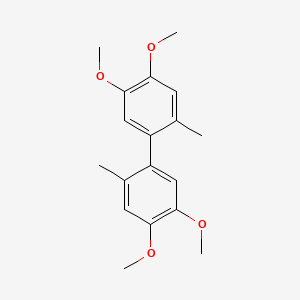
4,4',5,5'-Tetramethoxy-2,2'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H22O4 It is a biphenyl derivative characterized by the presence of four methoxy groups and two methyl groups attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of toluene and methyl methacrylate under specific reaction conditions to form 3,3’,5,5’-tetramethylbiphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of hydroxylated biphenyl compounds.
Substitution: Introduction of various substituents, such as halogens, onto the biphenyl core.
Applications De Recherche Scientifique
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides a rigid framework that can interact with various biological targets, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetramethoxyethane: A related compound with similar methoxy groups but a different core structure.
2,2,2-Trimethoxy-4,5-Dimethyl-1,3,2-Dioxaphospholene: Another compound with methoxy groups and a different heterocyclic core.
Uniqueness
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is unique due to its specific arrangement of methoxy and methyl groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
62012-51-5 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-(4,5-dimethoxy-2-methylphenyl)-4,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H22O4/c1-11-7-15(19-3)17(21-5)9-13(11)14-10-18(22-6)16(20-4)8-12(14)2/h7-10H,1-6H3 |
Clé InChI |
BYUPFZBHZMJFLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


